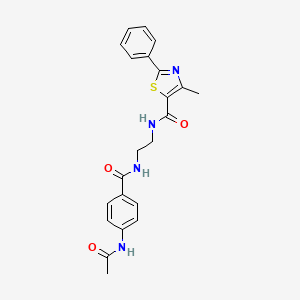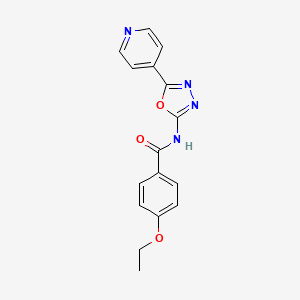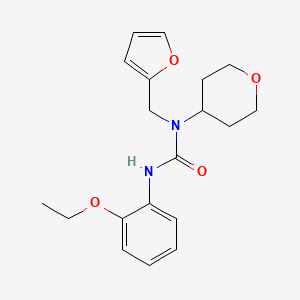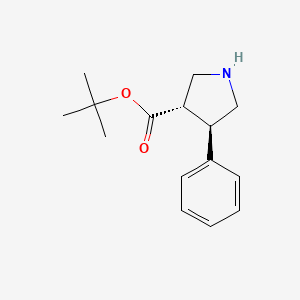
3-cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method is the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne .Molecular Structure Analysis
In a typical 1,2,4-triazole, the molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the attached ring . There is considerable delocalization of π-electron density within the triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, form hydrogen bonds, and participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles depend on their specific structure. Generally, they are stable compounds due to the aromaticity of the triazole ring .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
The cycloaddition of azides to alkynes, a key method for synthesizing 1H-[1,2,3]-triazoles, plays a crucial role in the development of peptidotriazoles. This process involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, enabling the production of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. Such reactions are compatible with solid-phase peptide synthesis, highlighting the method's efficiency and mild conditions (Tornøe, Christensen, & Meldal, 2002).
Molecular Structure Analysis
Research into triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, provides insights into the delocalization of π-electron density within the triazole ring, as well as the interactions that form supramolecular chains in solid states. These studies are fundamental for understanding the structural and electronic properties of these compounds, which can have implications for their reactivity and potential applications in materials science (Boechat et al., 2010).
Green Chemistry Applications
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols represents a significant advancement in green chemistry. Such methodologies, employing a DBU–water system, not only demonstrate high atom economy and low environmental impact but also offer synthetic advantages like mild reaction conditions, good yields, and the recyclability of the reaction medium (Singh, Sindhu, & Khurana, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-cyclobutyl-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-10(14)13(8-5-6-8)9(11-12)7-3-2-4-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAHXIQMJUNBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2533488.png)



![2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2533495.png)




![7-[(E)-but-2-enyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2533506.png)
![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2533507.png)
![5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2533508.png)
![4,7,8-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2533510.png)
